Hexadec-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexadec-4-enoic acid can be synthesized through various organic synthesis methods. One common approach involves the use of alkenyl halides and carboxylation reactions. For instance, the synthesis can start with the preparation of a suitable alkenyl halide, followed by a carboxylation reaction to introduce the carboxylic acid group at the desired position .
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification from natural sources, such as marine animal oils, amphibians, reptiles, mammals, and vegetables. The process typically includes steps like solvent crystallization and molecular distillation to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Hexadec-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form hexadecanoic acid.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like alcohols and amines are used in the presence of catalysts such as sulfuric acid (H₂SO₄) or dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: Epoxides and diols.
Reduction: Hexadecanoic acid.
Substitution: Esters, amides, and other derivatives.
Scientific Research Applications
Hexadec-4-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in cellular processes and metabolic pathways.
Medicine: Investigated for its potential anti-inflammatory and analgesic properties.
Industry: Utilized in the production of cosmetics, pharmaceuticals, and nutritional supplements.
Mechanism of Action
Hexadec-4-enoic acid exerts its effects through various molecular targets and pathways. It is known to interact with enzymes involved in fatty acid metabolism and can modulate the activity of certain signaling pathways. For example, it has been shown to inhibit prostaglandin synthesis, which contributes to its anti-inflammatory effects .
Comparison with Similar Compounds
Hexadec-4-enoic acid can be compared with other similar long-chain fatty acids, such as:
Palmitoleic acid (hexadec-9-enoic acid): Another 16-carbon monounsaturated fatty acid with a double bond at the ninth carbon position.
Oleic acid (octadec-9-enoic acid): An 18-carbon monounsaturated fatty acid with a double bond at the ninth carbon position.
Stearic acid (octadecanoic acid): An 18-carbon saturated fatty acid with no double bonds
This compound is unique due to its specific double bond position, which influences its chemical reactivity and biological activity .
Properties
CAS No. |
32342-49-7 |
---|---|
Molecular Formula |
C16H30O2 |
Molecular Weight |
254.41 g/mol |
IUPAC Name |
hexadec-4-enoic acid |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h12-13H,2-11,14-15H2,1H3,(H,17,18) |
InChI Key |
OXGMPGKZDZPDIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC=CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.